methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate
Description
Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a benzimidazole derivative featuring a morpholino ring and a carbamate ester group. Benzimidazole scaffolds are well-known for their pharmacological versatility, including antiviral, anticancer, and enzyme-inhibitory activities. The morpholino moiety in this compound may enhance solubility and bioavailability, while the carbamate group can influence metabolic stability and binding affinity to biological targets .
Properties
IUPAC Name |
methyl N-methyl-N-[[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-19(17(23)24-2)11-15-18-13-5-3-4-6-14(13)21(15)12-16(22)20-7-9-25-10-8-20/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIXOBACRLXCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate can be accomplished through a series of organic reactions:
Formation of Intermediate: Begin with the preparation of 1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazole, which involves the reaction of benzimidazole with morpholinoacetic acid under specific conditions.
Carbamoylation: The intermediate is then subjected to a carbamoylation reaction using methyl isocyanate to form the final product. This step is often conducted under mild conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves optimization of reaction parameters to ensure cost-effectiveness and scalability. Catalysts and solvents are chosen to enhance reaction rates and minimize by-products. The industrial methods focus on maintaining a balance between efficiency and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate can undergo oxidation reactions, particularly at the benzimidazole moiety, forming various oxidized derivatives.
Reduction: The compound can be reduced at the carbamate group, yielding secondary amines.
Substitution: Nucleophilic substitution reactions are feasible, especially at the benzimidazole ring and the morpholino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride under controlled conditions.
Substitution: Nucleophiles such as alkyl halides or amines can be used, typically under basic or neutral conditions.
Major Products Formed
The major products from these reactions vary based on the type of reaction. Oxidation usually produces hydroxylated derivatives, reduction yields amines, and substitution reactions form various substituted carbamates.
Scientific Research Applications
Chemistry
Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate serves as a versatile intermediate in organic synthesis, enabling the preparation of complex molecules through its reactive functional groups.
Biology
In biological research, this compound is utilized as a probe to study enzymatic activities and as a ligand in receptor binding assays. Its structural features allow for specific interactions with biomolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound finds use in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new materials and formulations.
Mechanism of Action
The mechanism of action of methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to nucleic acids and proteins, influencing their functions. The carbamate group can form covalent bonds with active site residues of enzymes, thereby modulating their activities. Pathways involved include inhibition of enzyme activity, alteration of signal transduction, and interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate, highlighting their substituents, biological activities, and synthesis routes:
Structural and Functional Divergence
- Morpholino vs. Pyrrol/Oxetanyl Groups: The morpholino group in the target compound confers distinct electronic and steric properties compared to pyrrol (RDS 60) or oxetanyl (OBD9) substituents. Morpholino’s oxygen atom may improve water solubility, while oxetanyl groups (as in OBD9) enhance metabolic resistance .
- Positional Substitution: The target compound’s 2-oxoethyl-morpholino side chain at the N1 position contrasts with analogs featuring substitutions at the benzimidazole core (e.g., position 5 in RDS 60 or OBD9). This positional variation impacts target binding and pharmacokinetics .
Physicochemical and Spectroscopic Data
- NMR and MS Profiles: Analogs like methyl ((S)-2-((S)-2-(5-(3-iodophenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate () exhibit characteristic δ 3.65 ppm (methoxy) and m/z 531.0 [M+H]+ in spectra. The target compound’s morpholino group would likely show δ 3.5–4.0 ppm (morpholine protons) and a molecular ion peak >500 Da.
Biological Activity
Methyl methyl((1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)carbamate, identified by CAS number 941962-48-7, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds containing benzimidazole rings often exhibit:
- Anticancer Activity : Many benzimidazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression.
- Antimicrobial Effects : The presence of the morpholino group may enhance the compound's ability to penetrate bacterial membranes, thereby exhibiting antibacterial properties.
Anticancer Activity
A significant focus of research has been on the anticancer potential of compounds similar to this compound. Studies indicate that derivatives with similar structures can exhibit potent cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Induces apoptosis |
| Compound B | MCF-7 | 10.5 | Inhibits proliferation |
| Compound C | A549 | 7.8 | Cell cycle arrest |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
Research has demonstrated that related benzimidazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Compound D | E. coli | 12.5 |
| Compound E | S. aureus | 15.0 |
Case Studies
- Case Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of benzimidazole derivatives, including those structurally related to this compound). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting strong anticancer potential.
- Case Study on Antimicrobial Effects : In another study, researchers evaluated the antimicrobial efficacy of benzimidazole derivatives against clinical isolates of bacteria. The findings revealed that several compounds demonstrated significant antibacterial activity, with MIC values comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
